![molecular formula C22H20N6O3 B2818762 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-51-7](/img/structure/B2818762.png)
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of quinazolines and pyrido[2,3-d]pyrimidin-4(3H)-ones. This compound boasts intriguing biological activities and has been a focal point of numerous scientific research endeavors.
准备方法
Synthetic routes and reaction conditions: : The preparation of 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic synthesis. Starting with the appropriate quinazoline derivative, a series of nucleophilic substitution and cyclization reactions are employed. Common reagents include acetyl chloride, piperidine, and other nucleophiles under controlled temperature and solvent conditions.
Industrial production methods: : Industrial production of this compound necessitates rigorous optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure product quality.
化学反应分析
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate.
Reduction: : It can also be reduced using reagents such as sodium borohydride.
Substitution: : Various substitution reactions can be performed on this compound, especially on the piperidine ring, using different alkylating agents.
Common reagents and conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Alkyl halides, strong base like sodium hydride.
Major products formed: : The major products formed depend on the specific reactions undertaken. For instance, oxidation would yield quinazoline derivatives with altered oxidation states, while substitution may yield a variety of piperidine derivatives.
科学研究应用
This compound has a multitude of applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its role in various biological processes, including enzyme inhibition.
Medicine: : Investigated for its potential therapeutic effects in treating diseases such as cancer due to its ability to inhibit certain cell signaling pathways.
Industry: : Utilized in the development of new materials and chemicals with specialized functions.
作用机制
The mechanism of action involves binding to specific molecular targets, disrupting key biological pathways. For example, the compound may inhibit kinases, enzymes critical for cell signaling and growth. By interfering with these processes, it can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Comparison with other similar compounds: : Compounds similar to 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one include other quinazoline and pyrido[2,3-d]pyrimidine derivatives.
List of similar compounds
4-oxoquinazoline derivatives
3-(4-oxoquinazolin-3(4H)-yl)piperidine derivatives
Pyrido[2,3-d]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents, which significantly affects their biological activity and application.
Highlighting its uniqueness: : What sets this compound apart is its unique combination of functional groups, which confer a broad spectrum of reactivity and biological activity, making it a versatile tool in scientific research.
Would you like to dive deeper into any specific section?
属性
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-19(12-27-13-24-18-6-2-1-4-16(18)21(27)30)26-10-7-15(8-11-26)28-14-25-20-17(22(28)31)5-3-9-23-20/h1-6,9,13-15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONXDGSFDANSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
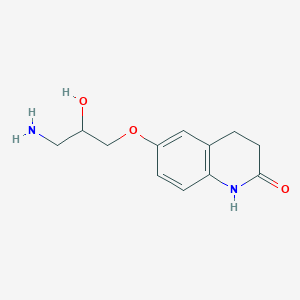
![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)
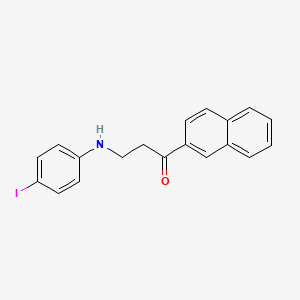
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
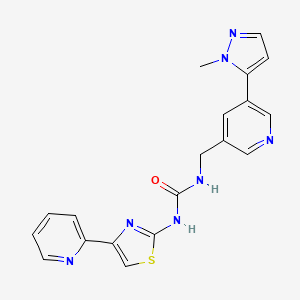
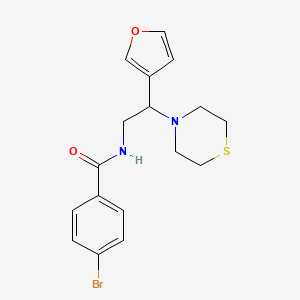
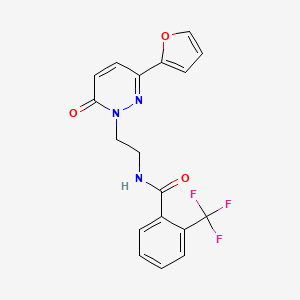

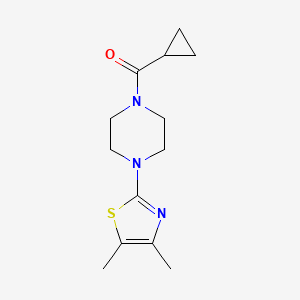
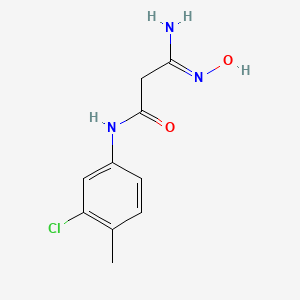
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2818701.png)
